3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Chiral building block Stereoselective synthesis Piperidine regioisomer

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1250992-81-4, molecular formula C₁₃H₁₅N₃O₂, MW 245.28 g/mol) is a heterocyclic building block that combines a fused imidazo[1,5-a]pyridine bicyclic core with a piperidin-3-yl substituent at the 3-position and a carboxylic acid group at the 1-position. The imidazo[1,5-a]pyridine scaffold is recognized across medicinal chemistry and materials science for its versatile biological activity profile—including enzyme inhibition (thromboxane synthetase, IRAP, aromatase, kinases) and receptor modulation (5-HT₄, 5-HT₂A)—as well as its intense blue luminescence with large Stokes shifts and good optical tunability.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B12639639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC(=C3N2C=CC=C3)C(=O)O
InChIInChI=1S/C13H15N3O2/c17-13(18)11-10-5-1-2-7-16(10)12(15-11)9-4-3-6-14-8-9/h1-2,5,7,9,14H,3-4,6,8H2,(H,17,18)
InChIKeyWEEKZLODFMQGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1250992-81-4): Procurement-Relevant Structural and Functional Baseline


3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1250992-81-4, molecular formula C₁₃H₁₅N₃O₂, MW 245.28 g/mol) is a heterocyclic building block that combines a fused imidazo[1,5-a]pyridine bicyclic core with a piperidin-3-yl substituent at the 3-position and a carboxylic acid group at the 1-position . The imidazo[1,5-a]pyridine scaffold is recognized across medicinal chemistry and materials science for its versatile biological activity profile—including enzyme inhibition (thromboxane synthetase, IRAP, aromatase, kinases) and receptor modulation (5-HT₄, 5-HT₂A)—as well as its intense blue luminescence with large Stokes shifts and good optical tunability [1]. The 3-piperidinyl substituent introduces a stereogenic center at the point of attachment, creating chiral discrimination potential absent in the 4-piperidinyl regioisomer, while the 1-carboxylic acid provides a handle for amide coupling, salt formation, and metal coordination chemistry .

Why 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Cannot Be Interchanged with Close Analogs for Scientific Procurement


Although numerous imidazo[1,5-a]pyridine derivatives share the same bicyclic core, three structural features of this compound create meaningful functional divergence that renders generic substitution scientifically unsound: (i) the piperidine ring is attached at the 3-position (not the 4-position), generating a stereogenic center at the piperidine carbon that introduces chiral recognition potential and distinct conformational preferences compared to the achiral 4-piperidinyl regioisomer ; (ii) the carboxylic acid at the 1-position enables amidation, esterification, and metal-coordination reactions that are inaccessible to the des-carboxy analog 3-(piperidin-3-yl)imidazo[1,5-a]pyridine ; and (iii) the combined 3-piperidinyl/1-carboxy substitution pattern places both a basic amine and an acidic carboxyl group on the same scaffold, creating a zwitterionic character and hydrogen-bonding capacity that influences solubility, logP, and target binding in ways that neither the 4-piperidinyl isomer nor the unsubstituted core can replicate .

Quantitative Differentiation Evidence for 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Versus Closest Analogs


Regioisomeric Chiral Discrimination: 3-Piperidinyl vs. 4-Piperidinyl Attachment Creates a Stereogenic Center

The target compound bears the piperidine ring at the 3-position of the imidazo[1,5-a]pyridine core, which directly creates a stereogenic sp³ carbon at the piperidine attachment point (C-3 of the piperidine ring). In contrast, the 4-piperidinyl regioisomer (CAS 1525539-12-1) attaches through the 4-position of the piperidine ring, a symmetric site that generates no chiral center. The 3-piperidinyl compound therefore exists as a pair of enantiomers or can be resolved into single enantiomers, while the 4-piperidinyl analog is achiral. This stereochemical distinction is critical for any application where chirality governs molecular recognition, such as enzyme active-site binding or asymmetric catalysis . Structurally related 3-piperidinyl-imidazo[1,5-a]pyrazine derivatives in patent US9718828 (Example 308) demonstrated enantiomer-dependent BTK enzyme activity with EC₅₀ < 10 nM for the (R)-enantiomer, illustrating the functional consequence of the 3-piperidinyl stereocenter [1].

Chiral building block Stereoselective synthesis Piperidine regioisomer Molecular recognition

Carboxylic Acid Functional Handle: Enabling Derivatization Chemistry Absent in the Des-Carboxy Analog

The 1-carboxylic acid group (pKa estimated ~2–4 for heteroaromatic carboxylic acids of this type) provides a reactive handle for amide bond formation, esterification, and salt formation that is entirely absent in 3-(piperidin-3-yl)imidazo[1,5-a]pyridine (CAS 1018641-44-5). The des-carboxy analog (C₁₂H₁₅N₃, MW 201.27 g/mol) lacks this functional group and is consequently limited to reactions at the piperidine NH or electrophilic aromatic substitution on the imidazo[1,5-a]pyridine core. The carboxylic acid also enables metal-chelation chemistry: imidazo[1,5-a]pyridine-1-carboxylic acid derivatives can act as N,O-bidentate ligands for Zn(II), Pd(II), and other divalent metals, forming luminescent complexes with photoluminescence quantum yields (PLQY) of up to 0.40 in the solid state [1]. Additionally, the carboxylic acid at the 1-position is directly amenable to the efficient one-pot synthetic route reported by Tverdiy et al. (2016), which converts 2-(aminomethyl)pyridine and acyl chlorides to imidazo[1,5-a]pyridine-1-carboxylic acids via trifluoroacetic anhydride-mediated cyclization and haloform cleavage, achieving high preparative yields .

Amide coupling Medicinal chemistry building block Carboxylic acid handle Metal coordination

IRAP Inhibitory Potential: Imidazo[1,5-a]pyridine Class Demonstrates Low-Micromolar Activity with Non-Competitive Mechanism

A systematic SAR study of 48 imidazo[1,5-a]pyridine-based inhibitors of insulin-regulated aminopeptidase (IRAP) by Engen et al. (2024) established that this chemotype yields non-competitive IRAP inhibitors with the best compound achieving an IC₅₀ of 1.0 µM against the recombinant human enzyme using a small L-leucine-based substrate [1]. The study explicitly identified the imidazo[1,5-a]pyridine core with a central urea/carboxamide moiety as the pharmacophore, and the 3-position substituent (where the piperidine ring resides in the target compound) was found to be a critical determinant of potency and selectivity versus the closely related aminopeptidase N (APN). While the target compound 3-(piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid was not among the 48 compounds directly tested, its structural features—specifically the 3-substituted imidazo[1,5-a]pyridine core with a 1-carboxylic acid—align with the SAR trends reported. The non-competitive inhibition pattern suggests an allosteric binding mode, differentiating this class from active-site-directed peptidomimetic IRAP inhibitors such as the spiro-oxindole series that suffered from poor solubility and metabolic instability [2]. The presence of the 3-piperidinyl group in the target compound offers an additional basic amine interaction point that was shown to modulate potency in the SAR study.

IRAP inhibitor Cognitive enhancement Aminopeptidase Non-competitive inhibition

Luminescent Scaffold Properties: Imidazo[1,5-a]pyridine Core Exhibits Blue Emission with Quantum Yields up to 0.8 and Large Stokes Shifts

The imidazo[1,5-a]pyridine scaffold is established as a privileged luminescent core with intense blue emission, large Stokes shifts, and photoluminescence quantum yields reaching approximately 80% in optimized derivatives [1]. A specific benchmark compound, 1-methyl-3-phenylimidazo[1,5-a]pyridine (Me-impy), displays blue emission at λₑₘ ≈ 436 nm in solution with a photoluminescence quantum yield (Φ) of 0.40, alongside excellent redox stability and a low-cost, facile synthesis [2]. The optical properties are tunable through substitution: 1,3-diarylated imidazo[1,5-a]pyridines exhibit fluorescence emission in the range of 454–524 nm with quantum yields substantially improved over 3-monosubstituted analogs [3]. Metal complexation of imidazo[1,5-a]pyridine ligands shifts emission properties further; Zn(II) complexes with 3-aryl-substituted 1-pyridylimidazo[1,5-a]pyridine show blue luminescence at λₑₘ = 440–460 nm (λₑₓ = 366–410 nm) with solid-state PLQY up to 0.40 [4]. While the specific photophysical parameters of the target compound have not been reported, its 3-piperidinyl/1-carboxy substitution pattern introduces both an electron-donating amine (piperidine) and an electron-withdrawing carboxylic acid, creating a push-pull electronic configuration that is known to enhance intramolecular charge-transfer character and modulate emission wavelength and quantum yield relative to unsubstituted or mono-substituted analogs.

Blue fluorophore Large Stokes shift Luminescent ligand Optoelectronic materials

Synthetic Accessibility: Efficient One-Pot Route to Imidazo[1,5-a]pyridine-1-carboxylic Acids

Tverdiy et al. (2016) reported a novel and efficient synthetic approach to imidazo[1,5-a]pyridine-1-carboxylic acids using 2-(aminomethyl)pyridine and acyl chlorides followed by one-pot treatment with trifluoroacetic anhydride (TFAA) and subsequent haloform cleavage . This methodology is directly applicable to the target compound, as the 3-substituent (piperidine) can be introduced through the acyl chloride component. The reported protocol achieves high preparative yields and obviates the need for multi-step, low-yielding traditional routes involving cyclocondensation under harsh acidic or basic conditions. In contrast, the des-carboxy analog 3-(piperidin-3-yl)imidazo[1,5-a]pyridine requires a fundamentally different synthetic strategy (typically cyclocondensation of pyridine-2-carboxaldehyde with piperidine and a nitrogen source) that does not benefit from this efficient TFAA-mediated route [1]. A copper-catalyzed oxidative amination of C(sp³)–H bonds under mild aerobic conditions, reported by the same group, provides an alternative entry to imidazo[1,5-a]pyridine-1-carboxylates with broad substrate scope [2].

Scalable synthesis Medicinal chemistry Building block One-pot methodology

Highest-Confidence Application Scenarios for 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Based on Quantitative Evidence


Chiral Medicinal Chemistry Library Design Targeting Aminopeptidases or Kinases

The compound's stereogenic 3-piperidinyl center and 1-carboxylic acid handle make it a strategic candidate for generating enantiomerically resolved amide libraries. The imidazo[1,5-a]pyridine chemotype has demonstrated IRAP inhibition with a best-in-class IC₅₀ of 1.0 µM through a non-competitive, likely allosteric mechanism [1], while structurally related 3-piperidinyl-imidazo[1,5-a]pyrazine derivatives have achieved BTK inhibition with EC₅₀ values below 10 nM in an enantiomer-dependent manner [2]. This compound can serve as the chiral carboxylic acid input in amide coupling reactions to explore both IRAP and kinase SAR space, with the potential for enantioselective biological activity that is inaccessible using the achiral 4-piperidinyl regioisomer.

Luminescent Metal Complex Development for Optoelectronic Devices or Bioimaging

The imidazo[1,5-a]pyridine scaffold is a validated blue-emitting luminophore with quantum yields up to 80% and large Stokes shifts [3]. The 1-carboxylic acid group enables N,O-bidentate coordination to Zn(II), Pd(II), and other divalent metals, producing complexes with solid-state PLQY up to 0.40 and emission maxima between 440–460 nm [4]. The 3-piperidinyl substituent provides an additional donor group that can modulate the electronic environment and influence emission properties. This compound is therefore suitable for exploring structure–photophysical property relationships in luminescent metal complexes for OLED, LEC, or bioimaging applications, where the bifunctional (N-chelating imidazo[1,5-a]pyridine + COOH) architecture offers a coordination versatility advantage over mono-functional fluorophores.

Thromboxane Synthetase or Aromatase Inhibitor Scaffold Optimization

The imidazo[1,5-a]pyridine class has an established patent heritage as selective thromboxane synthetase inhibitors, with lead compounds such as CGS 13080 (imidazo[1,5-a]pyridine-5-hexanoic acid) achieving an IC₅₀ of 3 nM against the human platelet enzyme with >100,000-fold selectivity over other arachidonic acid pathway enzymes [5]. Additionally, imidazo[1,5-a]pyridine derivatives have been patented as aromatase (CYP19A1) inhibitors, exemplified by fadrozole [6]. The target compound's 3-piperidinyl/1-carboxy substitution pattern provides a distinct vector for exploring SAR around these pharmacologically validated targets, with the carboxylic acid enabling amide-based elaboration and the piperidine NH offering a secondary derivatization point.

Dual-Functional Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 245.28 g/mol—within the Rule-of-Three guidelines for fragment-based screening (MW < 300)—and two chemically orthogonal functional groups (piperidine NH and carboxylic acid), this compound is an ideal fragment for FBDD programs. The imidazo[1,5-a]pyridine core has demonstrated ligand efficiency across multiple target classes including proteases (cysteine protease papain inhibition with Ki values of 13.7–99.3 µM) [7], GPCRs (5-HT₄ partial agonism and 5-HT₂A antagonism) [8], and kinases (MEK, Mnk, CDK) [9]. The availability of a validated synthetic route to the 1-carboxylic acid class further supports procurement for fragment library construction, where scalable synthesis is a prerequisite for hit follow-up.

Quote Request

Request a Quote for 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.